2-Hydroxy-5-iodopyridine

Descripción general

Descripción

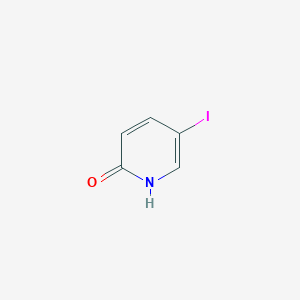

2-Hydroxy-5-iodopyridine (CAS: 13472-79-2) is a halogenated pyridine derivative featuring a hydroxyl (-OH) group at the 2-position and an iodine atom at the 5-position. This compound is widely utilized in organic synthesis, particularly in copper-catalyzed cross-coupling reactions such as the Ullmann reaction, where it serves as a versatile substrate for C–N bond formation . Its molecular formula is C₅H₄INO, with a molecular weight of 221.00 g/mol. The hydroxyl group enhances solubility in polar solvents, while the iodine atom provides a reactive site for substitution or coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodopyridine typically involves the iodination of 2-hydroxypyridine. One common method is the reaction of 2-hydroxypyridine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained to ensure the selective iodination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-5-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The hydroxyl group at the 2-position can be oxidized to form a ketone or reduced to form an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of palladium or copper catalysts.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce ketones or alcohols .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Hydroxy-5-iodopyridine serves as an essential intermediate in organic synthesis. Its reactivity at the C-5 position allows for selective coupling reactions, particularly in the formation of C–N bonds.

Case Study: Copper-Catalyzed Amination

A study demonstrated that this compound could undergo copper-catalyzed amination reactions effectively. The reaction yielded high selectivity and efficiency when coupled with various amines, heterocycles, and amides. The results indicated that the compound could be used to synthesize complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals .

Table 1: Reaction Yields of Amination with Different Substrates

| Entry | Substrate Type | Yield (%) |

|---|---|---|

| 1 | Primary Amines | 72 - 86 |

| 2 | Aliphatic Cyclic Amines | 85 |

| 3 | Heterocycles (e.g., Imidazole) | 90 |

| 4 | Aliphatic Amides | 84 |

Pharmaceutical Applications

The compound's structure allows it to act as a precursor in the synthesis of various pharmaceutical agents. Its ability to form stable complexes with metal ions enhances its utility in drug design.

Case Study: Synthesis of Bioactive Molecules

Research has shown that derivatives of this compound exhibit significant biological activity. For instance, modifications at the hydroxyl or iodine positions can lead to compounds with enhanced antitumor and antimicrobial properties. This has implications for developing new therapeutic agents .

Agrochemical Applications

In agrochemistry, this compound is utilized as a building block for developing herbicides and pesticides. Its reactivity allows for the introduction of various functional groups, enhancing the efficacy of agrochemical products.

Case Study: Development of Herbicides

A study focused on synthesizing novel herbicides using derivatives of this compound showed promising results in inhibiting weed growth while being less toxic to crops compared to traditional herbicides .

Dye Production

The compound is also employed in the dye industry due to its ability to form colored complexes with metals. This property is exploited in creating dyes that are used in textiles and other materials.

Table 2: Dye Production Characteristics

| Dye Type | Metal Ion Used | Color Produced |

|---|---|---|

| Azo Dyes | Cu(II) | Blue |

| Complex Dyes | Fe(III) | Green |

| Metal Complex Dyes | Co(II) | Red |

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-5-iodopyridine depends on its specific application. In chemical reactions, the iodine atom at the 5-position and the hydroxyl group at the 2-position play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reaction or application .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Amino-5-iodopyridine

- Structural Differences: Replaces the hydroxyl group at the 2-position with an amino (-NH₂) group.

- Reactivity: In Ullmann-type amination reactions, both 2-hydroxy-5-iodopyridine and 2-amino-5-iodopyridine exhibit comparable yields (~87% with CuI catalysts), suggesting the 5-iodo position dominates reactivity . However, this effect is mitigated in catalytic systems where steric or electronic factors are optimized for iodine substitution.

- Applications: Used in pharmaceutical intermediates; the amino group allows direct functionalization without prior deprotection .

2-Chloro-5-iodopyridine

- Structural Differences : Substitutes the hydroxyl group with a chloro (-Cl) atom.

- Physical Properties :

- Reactivity :

- Chlorine’s electron-withdrawing nature deactivates the pyridine ring, reducing electrophilic substitution at the 2-position.

- Less polar than this compound, impacting solubility in aqueous systems.

- Applications : Intermediate in agrochemicals; chlorine’s stability makes it suitable for harsh reaction conditions .

2-Fluoro-5-iodopyridine

- Structural Differences : Features a fluoro (-F) group at the 2-position.

- Smaller size compared to -OH or -Cl reduces steric hindrance, favoring reactions at the 5-iodo position.

- Applications : Used in radiopharmaceuticals due to fluorine’s isotopic versatility .

5-Chloro-2-hydroxy-3-nitropyridine

- Structural Differences: Adds a nitro (-NO₂) group at the 3-position and chlorine at the 5-position.

- Reactivity :

- Nitro groups strongly deactivate the ring, directing substitution to specific positions.

- Hydroxyl and nitro groups create a polarized structure, enhancing acidity (pKa ~4–5) compared to this compound.

- Applications : Precursor in dye synthesis; nitro groups facilitate reduction to amines .

Comparative Analysis Table

Actividad Biológica

2-Hydroxy-5-iodopyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various studies.

This compound is characterized by the presence of a hydroxyl group and an iodine atom on the pyridine ring, which significantly influences its reactivity and biological activity. The compound can be synthesized through various methods, including copper-catalyzed reactions that facilitate selective C–N bond formation, yielding high chemical yields (up to 92%) in certain conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from this structure have shown promising activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that these compounds can reduce cell viability significantly, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | 66 | Moderate activity |

| Derivative A | A549 | 45 | Higher potency |

| Derivative B | HSAEC-1 KT | >100 | Low cytotoxicity on non-cancerous cells |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have reported that derivatives of this compound are effective against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Table 2: Antimicrobial Activity of this compound Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Notes |

|---|---|---|

| MRSA | 32 | Effective against resistant strains |

| E. coli | 64 | Moderate activity |

| K. pneumoniae | 16 | High efficacy |

The biological activities of this compound are attributed to its ability to interact with various biological targets. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation and bacterial metabolism. The hydroxyl group is particularly important for these interactions, enhancing solubility and binding affinity .

Case Studies

- Study on Anticancer Activity : In a controlled study, derivatives of this compound were tested against A549 cells at varying concentrations. Results indicated that certain modifications to the pyridine ring led to increased cytotoxicity while maintaining low toxicity towards non-cancerous cells, highlighting the potential for selective targeting in cancer therapy .

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial effects of various derivatives against clinically significant pathogens. The findings revealed a strong correlation between structural modifications and enhanced antimicrobial activity, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Hydroxy-5-iodopyridine, and how can purity be optimized?

- Methodology : The compound is synthesized via refluxing Ru₂(OAc)₄Cl with this compound in chlorobenzene for 72 hours . Key steps include stoichiometric control (4.1 equiv of ligand) and inert atmosphere maintenance. Purity optimization involves post-synthesis column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

- Validation : Characterization via -NMR (aromatic proton signals at δ 7.8–8.2 ppm) and elemental analysis (C: 22.5%, H: 1.2%, N: 5.6%) to confirm identity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Framework :

- FT-IR : Confirm hydroxyl (O–H stretch: 3200–3400 cm⁻¹) and C–I bonds (500–600 cm⁻¹).

- Mass Spectrometry : ESI-MS to detect molecular ion peak [M+H]⁺ at m/z 236.

- X-ray Crystallography : Resolve crystal structure to verify iodine positioning and hydrogen-bonding networks .

Q. What safety protocols are essential when handling this compound?

- Safety Guidelines :

- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.

- Work in a fume hood due to potential iodine vapor release.

- Waste disposal: Segregate halogenated organic waste for incineration .

II. Advanced Research Questions

Q. How does ligand choice in metallopolymerization influence the chemoselectivity of this compound?

- Experimental Design : Compare Ru(II) vs. Pd(II) catalysts in cross-coupling reactions. Evidence shows Ru₂(OAc)₄Cl promotes C–N bond formation, while Pd(PPh₃)₄ favors Suzuki-Miyaura coupling .

- Data Analysis : Monitor reaction progress via TLC and quantify yields using HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can contradictions in reactivity data between this compound and its analogs be resolved?

- Case Study : In copper-catalyzed amination, this compound yields 78% product vs. 82% for 2-amino-5-iodopyridine . Contradictions arise from electronic effects (hydroxy group’s electron-withdrawing nature).

- Resolution Strategy :

- Use DFT calculations (B3LYP/6-31G*) to compare transition-state energies.

- Apply the FINER framework to assess experimental feasibility (e.g., solvent polarity effects) .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Molecular Dynamics : Simulate ligand-metal coordination dynamics (e.g., Ru–N bond lengths).

- QSAR Modeling : Correlate Hammett constants (σ) of substituents with reaction rates .

Q. IV. Methodological Resources

Propiedades

IUPAC Name |

5-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJUNNCVIDKJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332659 | |

| Record name | 2-Hydroxy-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-79-2 | |

| Record name | 2-Hydroxy-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.